N-(2-fluorophenyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

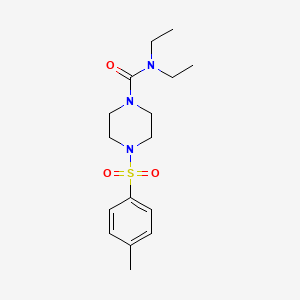

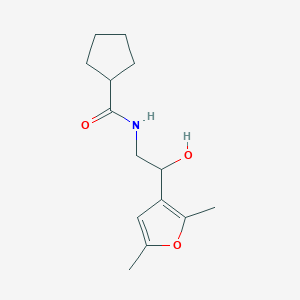

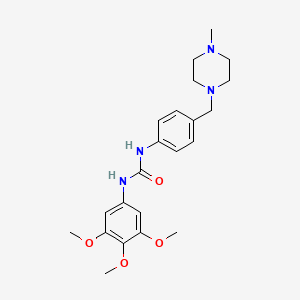

“N-(2-fluorophenyl)-3-methoxybenzamide” is a compound that likely contains a benzamide group, which is a common moiety in pharmaceutical drugs . The “2-fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a fluorine atom attached in the 2nd position. The “3-methoxy” part suggests a methoxy group (-O-CH3) attached to the benzamide at the 3rd position .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the conjugated system of the benzamide. The fluorine atom would likely cause an electron-withdrawing effect, making the benzene ring more electrophilic .

Chemical Reactions Analysis

Benzamides, including “this compound”, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. The presence of a fluorine atom could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Aplicaciones Científicas De Investigación

Neurobiological Studies

N-(2-fluorophenyl)-3-methoxybenzamide derivatives, like [18F]p-MPPF, have been extensively used in neurobiological research, particularly in studying the serotonergic system. [18F]p-MPPF is a radiolabeled antagonist that targets 5-HT1A receptors, facilitating the examination of serotonergic neurotransmission through positron emission tomography (PET) imaging. This has implications in understanding psychiatric and neurological disorders where the serotonergic system is implicated (Plenevaux et al., 2000).

Material Science Applications

In material science, derivatives of this compound have been explored as corrosion inhibitors for metals. For instance, methoxy-substituted phenylthienyl benzamidines have shown effectiveness in preventing corrosion of carbon steel in acidic environments, suggesting their potential in protective coatings and materials engineering (Fouda et al., 2020).

Pharmaceutical Development

In pharmaceutical research, this compound derivatives have been investigated for their potential as therapeutic agents. For example, compounds with this core structure have been identified as potent inhibitors of c-MET, a protein closely linked to various malignancies, offering a route for cancer therapy development (Jiang et al., 2016). Furthermore, certain alkyl derivatives have shown promise as antibacterial agents by inhibiting essential bacterial proteins like FtsZ, highlighting their potential in addressing antibiotic resistance (Haydon et al., 2010).

Diagnostic Applications

This compound derivatives have also been explored as diagnostic tools. For instance, [18F]MPP3F, a radiolabeled derivative, has been investigated as a potential brain imaging agent for PET, indicating its utility in diagnosing and studying neurological conditions (Mou et al., 2009).

Mecanismo De Acción

Target of Action

N-(2-fluorophenyl)-3-methoxybenzamide is a complex compound with potential biological activity. Indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets .

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a wide range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUMGIOTJZLCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2945357.png)

![N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2945363.png)

![7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945368.png)

![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)